molecular formula C16H21FN2O3S B7086275 N-(1,1-dioxothiolan-3-yl)-2-(4-fluoro-2-methylphenyl)pyrrolidine-1-carboxamide

N-(1,1-dioxothiolan-3-yl)-2-(4-fluoro-2-methylphenyl)pyrrolidine-1-carboxamide

Cat. No.: B7086275
M. Wt: 340.4 g/mol
InChI Key: MLVRVYLOQOWJBT-UHFFFAOYSA-N
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Description

N-(1,1-dioxothiolan-3-yl)-2-(4-fluoro-2-methylphenyl)pyrrolidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyrrolidine ring, a fluorinated aromatic ring, and a dioxothiolan moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in medicinal chemistry, materials science, and other disciplines.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-(4-fluoro-2-methylphenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O3S/c1-11-9-12(17)4-5-14(11)15-3-2-7-19(15)16(20)18-13-6-8-23(21,22)10-13/h4-5,9,13,15H,2-3,6-8,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLVRVYLOQOWJBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C2CCCN2C(=O)NC3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxothiolan-3-yl)-2-(4-fluoro-2-methylphenyl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the pyrrolidine ring, followed by the introduction of the fluorinated aromatic ring through a nucleophilic substitution reaction. The dioxothiolan moiety is then incorporated via a cyclization reaction. The final step involves the formation of the carboxamide group through an amidation reaction. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. Industrial methods often employ continuous flow reactors, automated systems, and advanced purification techniques to optimize efficiency and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxothiolan-3-yl)-2-(4-fluoro-2-methylphenyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or the dioxothiolan moiety to a thiol.

    Substitution: The fluorinated aromatic ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the dioxothiolan moiety can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce primary or secondary amines. Substitution reactions on the fluorinated aromatic ring can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N-(1,1-dioxothiolan-3-yl)-2-(4-fluoro-2-methylphenyl)pyrrolidine-1-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the design of novel materials with specific electronic or optical properties.

    Biology: The compound is used in biochemical assays to study enzyme activity, protein-ligand interactions, and cellular pathways.

    Industry: It is explored for use in the synthesis of advanced polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of N-(1,1-dioxothiolan-3-yl)-2-(4-fluoro-2-methylphenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, the fluorinated aromatic ring may enhance binding affinity to certain proteins, while the dioxothiolan moiety can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1,1-dioxothiolan-3-yl)-2-(4-fluoro-2-methylphenyl)pyrrolidine-1-carboxamide include:

    N-(1,1-dioxothiolan-3-yl)-2-phenylpyrrolidine-1-carboxamide: Lacks the fluorine and methyl groups on the aromatic ring.

    N-(1,1-dioxothiolan-3-yl)-2-(4-chloro-2-methylphenyl)pyrrolidine-1-carboxamide: Contains a chlorine atom instead of a fluorine atom on the aromatic ring.

    N-(1,1-dioxothiolan-3-yl)-2-(4-fluoro-2-methylphenyl)piperidine-1-carboxamide: Features a piperidine ring instead of a pyrrolidine ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties The presence of the fluorinated aromatic ring enhances its binding affinity and selectivity for certain molecular targets, while the dioxothiolan moiety provides redox activity that can influence various biochemical pathways

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